molecular formula C12H10F2N2O2S B263049 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide

2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B263049
M. Wt: 284.28 g/mol
InChI Key: MCJXHLHBESHYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-(3-pyridinylmethyl)benzenesulfonamide (DPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antitumor agents. However, DPBS has shown promising results in scientific research beyond its traditional use as a drug.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, MMPs, and GABA transaminase. The inhibition of these enzymes leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of MMPs and carbonic anhydrase. In the brain, this compound enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. This compound has also been shown to inhibit the activity of GABA transaminase, leading to an increase in GABA levels in the brain.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in various fields of scientific research, including cancer research and neuroscience research. However, this compound has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. This compound has also shown some toxicity in animal studies, which needs to be further investigated.

Future Directions

2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in various fields of scientific research, and there are several future directions that can be explored. In cancer research, this compound can be further developed as an antitumor agent by investigating its efficacy in animal models and clinical trials. In neuroscience research, this compound can be further developed as a therapeutic agent for anxiety and sleep disorders by investigating its efficacy in animal models and clinical trials. This compound can also be further investigated for its potential applications in other fields of scientific research, such as enzymology and biochemistry.
Conclusion
This compound is a promising compound for scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in cancer research and neuroscience research by inhibiting the activity of enzymes involved in various cellular processes. This compound has several advantages for lab experiments, but it also has some limitations that need to be further investigated. This compound has several future directions that can be explored, and it has the potential to be developed as a therapeutic agent for various diseases.

Synthesis Methods

2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with pyridine-3-carboxaldehyde followed by sulfonation with sulfuric acid. The final product is obtained through recrystallization and purification steps. The yield of this compound synthesis is high, and the purity of the compound can be achieved up to 99%.

Scientific Research Applications

2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown potential applications in various fields of scientific research. One of the significant areas of interest is cancer research. This compound has been shown to inhibit the proliferation of cancer cells, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Therefore, this compound has the potential to be developed as an antitumor agent.
Another area of interest is neuroscience research. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This compound has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. Therefore, this compound has the potential to be developed as a therapeutic agent for anxiety and sleep disorders.

properties

Molecular Formula

C12H10F2N2O2S

Molecular Weight

284.28 g/mol

IUPAC Name

2,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10F2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2

InChI Key

MCJXHLHBESHYDC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.